molecular formula C17H18F3N7O B12243258 5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12243258
M. Wt: 393.4 g/mol
InChI Key: ODQYVCRFOHGUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo ring, and a pyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The triazolo and pyridazine rings are known to interact with various biological targets, including kinases and G-protein-coupled receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its pharmacokinetic profile, while the triazolo and pyridazine rings provide specific interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18F3N7O

Molecular Weight

393.4 g/mol

IUPAC Name

6-[[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18F3N7O/c1-2-11-7-21-16(22-8-11)26-6-5-12(9-26)10-28-14-4-3-13-23-24-15(17(18,19)20)27(13)25-14/h3-4,7-8,12H,2,5-6,9-10H2,1H3

InChI Key

ODQYVCRFOHGUCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.